Papulacandin B
Übersicht
Beschreibung
Papulacandin B is a naturally occurring antifungal compound isolated from the fungus Papularia sphaerosperma . It belongs to the class of papulacandins, which are known for their unique structural motifs and potent biological activities. This compound exhibits strong antifungal properties, particularly against Candida albicans, by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of papulacandin B involves the construction of a spiroketal core, which is a challenging structural unit. One of the key steps in the synthesis is the palladium-catalyzed cross-coupling reaction of a glycal silanolate with an aryl iodide, followed by oxidative spiroketalization . The use of Dowex (50 × 8) acidic resin in dry methanol has been reported to give consistent results, while scandium triflate in dry acetonitrile in the presence of 1,3-propanediol can also yield the deprotected product .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the fungus Papularia sphaerosperma. The fermentation broth is then subjected to various purification steps to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Papulacandin B undergoes several types of chemical reactions, including:
Oxidation: The oxidative spiroketalization step is crucial in the synthesis of the spiroketal core.
Reduction: Reduction reactions can be used to modify the acyl side chains of this compound derivatives.
Substitution: Substitution reactions involving the glycal silanolate and aryl iodide are key steps in the synthesis.
Common Reagents and Conditions:
Palladium-catalyzed cross-coupling: This reaction uses palladium catalysts and aryl iodides.
Oxidative spiroketalization: This step requires oxidizing agents to form the spiroketal core.
Dowex acidic resin: Used in dry methanol for consistent results.
Scandium triflate: Used in dry acetonitrile with 1,3-propanediol for deprotection.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified acyl side chains, which can exhibit different levels of biological activity .
Wissenschaftliche Forschungsanwendungen
Papulacandin B has a wide range of scientific research applications, including:
Wirkmechanismus
Papulacandin B exerts its antifungal effects by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a crucial component of the fungal cell wall . By blocking this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism of action is highly specific to fungi, making this compound an effective antifungal agent with minimal effects on other organisms .
Vergleich Mit ähnlichen Verbindungen
. These compounds share a common spiroketal core but differ in the length and saturation of their acyl side chains. Compared to other papulacandins, papulacandin B is the most active in terms of growth inhibition of Candida albicans and inhibition of glucan biosynthesis . Other similar compounds include echinocandins, which also target β-(1,3)-D-glucan synthase but have different structural motifs .
This compound’s unique spiroketal structure and potent antifungal activity make it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[(3S,3'R,4'R,5'R,6'R)-3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2E,4E,6E)-8-hydroxydeca-2,4,6-trienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H64O17/c1-5-28(3)17-11-9-12-18-29(4)33(51)20-14-10-16-22-38(54)62-44-43(35(25-48)64-47(45(44)58)39-30(26-60-47)23-32(50)24-34(39)52)63-46-42(57)41(56)40(55)36(61-46)27-59-37(53)21-15-8-7-13-19-31(49)6-2/h7-10,12-16,18-19,21-24,28,31,33,35-36,40-46,48-52,55-58H,5-6,11,17,20,25-27H2,1-4H3/b8-7+,12-9+,14-10+,19-13+,21-15+,22-16+,29-18+/t28?,31?,33?,35-,36-,40+,41+,42-,43-,44+,45-,46+,47+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLFRJFJTPPIOK-DOERTBJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)OC4C(C(C(C(O4)COC(=O)C=CC=CC=CC(CC)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC/C=C/C=C(\C)/C(C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](O[C@]2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)/C=C/C=C/C=C/C(CC)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H64O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027536 | |
Record name | Papulacandin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
901.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61032-80-2 | |
Record name | Papulacandin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061032802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Papulacandin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.